1-(3-Chlorobenzoyl)-3-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

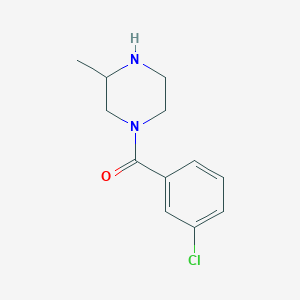

1-(3-Chlorobenzoyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 3-chlorobenzoyl group attached to a 3-methylpiperazine ring

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antileishmanial activity . These compounds were found to interact with N-myristoyltransferase (NMT) , a validated target in Leishmania major .

Mode of Action

It is suggested that the compound may interact with its target throughhydrophobic, π-stacking, and H-bond interactions . These interactions could potentially alter the function of the target protein, leading to the observed biological effects.

Biochemical Pathways

NMT plays a crucial role in protein function and signal transduction, and its inhibition can disrupt these processes .

Pharmacokinetics

The need for new antileishmanial agents due to pharmacokinetic issues of current drugs has been highlighted , suggesting that this compound may have been synthesized and evaluated in this context.

Result of Action

Similar compounds have shown antileishmanial activity, indicating that they may have a cytotoxic effect onLeishmania major promastigotes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures (20-40°C).

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:

- Continuous flow reactors to maintain consistent reaction conditions.

- Use of automated systems for precise control of temperature and reagent addition.

- Purification steps such as recrystallization or chromatography to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Chlorobenzoyl)-3-methylpiperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The piperazine ring can be oxidized to form N-oxides under appropriate conditions.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted piperazines with various functional groups.

- Piperazine N-oxides.

- Reduced benzyl alcohol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Material Science: It is used in the development of polymers and materials with specific properties, such as enhanced thermal stability.

Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a drug candidate.

Comparaison Avec Des Composés Similaires

- 1-(3-Chlorobenzoyl)piperazine

- 1-(4-Chlorobenzoyl)-3-methylpiperazine

- 1-(3-Fluorobenzoyl)-3-methylpiperazine

Comparison:

1-(3-Chlorobenzoyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its binding affinity and pharmacokinetic properties.

1-(4-Chlorobenzoyl)-3-methylpiperazine: The position of the chlorine atom on the benzoyl group can influence the compound’s reactivity and interaction with biological targets.

1-(3-Fluorobenzoyl)-3-methylpiperazine: The fluorine atom can alter the electronic properties of the benzoyl group, potentially enhancing its stability and bioactivity.

1-(3-Chlorobenzoyl)-3-methylpiperazine stands out due to its unique combination of structural features, making it a versatile compound for various applications.

Activité Biologique

1-(3-Chlorobenzoyl)-3-methylpiperazine is a synthetic compound belonging to the piperazine class, characterized by its chlorobenzoyl moiety and a methyl group at the third position of the piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The chlorobenzoyl substituent enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells. For instance, studies have shown that it effectively inhibits the proliferation of human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values indicating potent activity .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell cycle progression |

| MCF-7 | 25 | Modulation of signaling pathways |

Neuropharmacological Effects

In addition to its anticancer properties, this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. Similar compounds in the piperazine class have demonstrated interactions with serotonin and dopamine receptors, which are critical in mood regulation and cognitive function .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular signaling pathways, leading to various therapeutic effects. For example, it may inhibit specific kinases involved in cancer progression or act as a receptor antagonist in neuropharmacological contexts .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which can influence their biological activities. The following table summarizes some notable analogs:

Table 2: Comparison of Similar Piperazine Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorobenzoyl)-3-methylpiperazine | Para-chlorobenzoyl group | Higher lipophilicity may enhance bioavailability |

| 1-(2-Chlorobenzoyl)-3-methylpiperazine | Ortho-chlorobenzoyl group | Potentially different receptor interactions |

| 4-(Chlorophenyl)-N-methylpiperazine | Phenyl group instead of benzoyl moiety | Different pharmacological profile |

The variations in substituents can significantly influence the biological activities and chemical reactivity of these compounds.

Case Studies

A recent study investigated the effects of this compound on various cancer cell lines, demonstrating its potential as a lead compound for further development. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding affinities and mechanisms involved .

Study Highlights:

- Objective: Evaluate the anticancer efficacy of this compound.

- Methodology: Cytotoxicity assays on HeLa and A549 cell lines; molecular docking studies.

- Findings: Significant inhibition of cell proliferation; potential for further optimization in drug design.

Propriétés

IUPAC Name |

(3-chlorophenyl)-(3-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSICRKDHQWSCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.